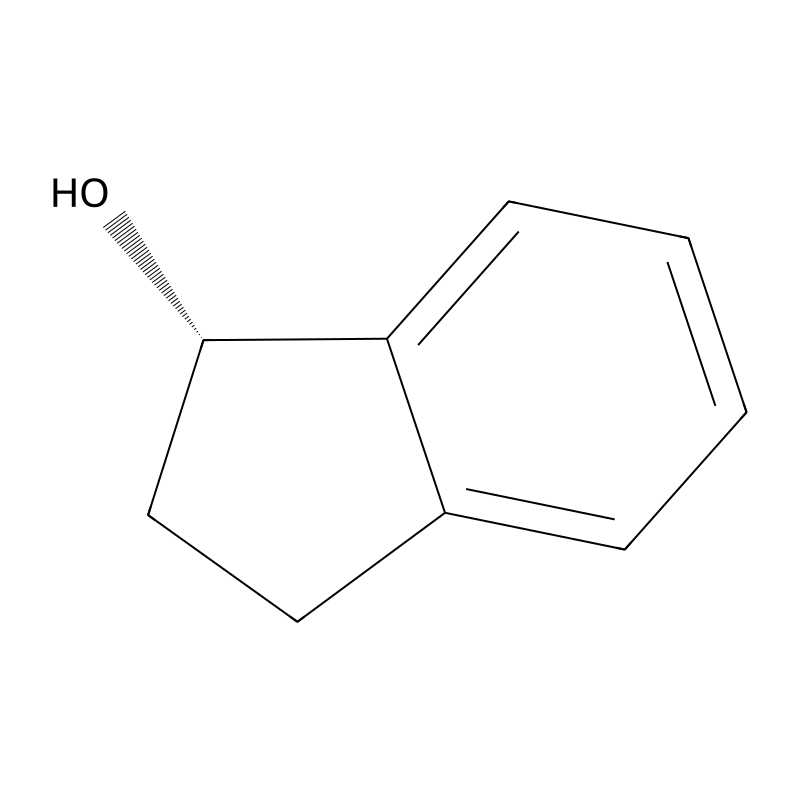

(S)-(+)-1-Indanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-(+)-1-Indanol (CAS: 25501-32-0) is a rigid, enantiopure bicyclic secondary alcohol that serves as a critical chiral building block in pharmaceutical manufacturing and asymmetric catalysis[1]. Unlike its achiral precursor, 1-indanone, or flexible aliphatic alcohols, the conformationally constrained indane ring of (S)-1-indanol provides a highly effective stereodirecting environment. In industrial procurement, its primary value lies in its high enantiomeric purity (>99% ee), which allows it to be used directly in stereospecific SN2 inversions or as a chiral ligand precursor [2]. By starting with the enantiopure (S)-form, chemists can reliably predict and control the stereochemistry of downstream active pharmaceutical ingredients (APIs) and advanced materials without the need for complex, yield-limiting late-stage resolution.

References

- [1] Kawasaki, M., et al. 'Convenient Enzymatic Resolution of Alcohols Using Highly Reactive, Nonharmful Acyl Donors, 1-Ethoxyvinyl Esters.' The Journal of Organic Chemistry, 2000.

- [2] Saralaya, S. S. 'An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline, its salts, crystallographic forms and impurities.' Indian Journal of Pharmacy and Drug Studies, 2023.

Attempting to substitute enantiopure (S)-(+)-1-Indanol with racemic 1-indanol or achiral 1-indanone fundamentally undermines process economics and product viability [1]. In pharmaceutical synthesis, such as the production of the Parkinson's drug Rasagiline, using the racemate necessitates a late-stage diastereomeric resolution (e.g., using L-tartaric acid), which mathematically caps the theoretical yield of the desired enantiomer at 50% and generates an equal volume of chemical waste [2]. Furthermore, substituting with the opposite (R)-enantiomer is not an option, as it leads to the formation of the inactive or off-target stereoisomer of the final API. Consequently, procuring the exact (S)-enantiomer is not merely a quality preference; it is a strict requirement to maintain commercial viability, avoid complex preparative chiral chromatography, and ensure the biological efficacy of the end product.

References

- [1] White Rose eTheses Online. 'Catalytic Asymmetric Transformation of Chiral Amines by Crystallisation with In-Situ Racemisation of Conglomerates.'

- [2] Saralaya, S. S. 'An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline, its salts, crystallographic forms and impurities.' Indian Journal of Pharmacy and Drug Studies, 2023.

Stereoinvertive Yield Efficiency in API Synthesis

In the synthesis of (R)-Rasagiline, starting with (S)-1-indanol allows for a direct stereoinvertive N-alkylation (e.g., via mesylation and subsequent amine displacement), achieving high isolated yields of the correct API stereoisomer in a streamlined process [1]. Conversely, utilizing racemic 1-indanol or synthesizing from 1-indanone requires the formation of a racemic amine intermediate, which must then undergo diastereomeric resolution. This late-stage resolution limits the theoretical maximum yield to 50% and requires extensive recycling or discarding of the unwanted enantiomer[2].

| Evidence Dimension | Maximum theoretical yield of desired API enantiomer |

| Target Compound Data | Up to 100% theoretical yield (via direct stereoinversion) |

| Comparator Or Baseline | Racemic 1-indanol (Max 50% theoretical yield due to resolution limits) |

| Quantified Difference | 2x higher theoretical yield ceiling and a 50% reduction in chiral waste generation. |

| Conditions | Industrial synthesis of (R)-1-aminoindan derivatives (e.g., Rasagiline). |

Procuring the (S)-enantiomer directly eliminates the 50% yield penalty and the operational bottleneck of late-stage chiral resolution in pharmaceutical manufacturing.

Elimination of Preparative Chiral Chromatography Costs

When racemic mixtures of 1-indanol are used, separating the (S)- and (R)-enantiomers requires preparative liquid chromatography on specialized chiral stationary phases, such as cellulose tribenzoate[1]. The competitive adsorption isotherms (modeled via Bilangmuir or Toth equations) demonstrate that overloaded elution profiles suffer from significant peak overlap, restricting throughput and consuming massive volumes of high-purity solvents [1]. Procuring >99% ee (S)-1-indanol entirely bypasses this highly capital- and solvent-intensive downstream processing step.

| Evidence Dimension | Downstream chiral separation requirement |

| Target Compound Data | 0 preparative chiral chromatography steps required |

| Comparator Or Baseline | Racemic 1-indanol (Requires overloaded preparative elution on chiral stationary phases) |

| Quantified Difference | Complete elimination of chiral stationary phase and solvent costs associated with enantiomer resolution. |

| Conditions | Preparative-scale liquid chromatography using competitive Langmuir/Bilangmuir isotherms. |

Bypassing preparative chiral chromatography drastically reduces capital expenditure and solvent waste during process scale-up.

Enantiomeric Control in Asymmetric Catalysis Ligands

(S)-1-indanol is frequently utilized as a rigid scaffold for the synthesis of chiral ligands, such as indanol-derived oxazaborolidines or phosphine ligands [1]. The enantiomeric purity of the starting alcohol directly translates to the stereodirecting capability of the resulting catalyst. A catalyst derived from enantiopure (S)-1-indanol can drive asymmetric reductions or alkylations with >95% enantiomeric excess (ee)[2]. If a racemic or partially resolved indanol is used, the resulting catalyst mixture will yield a corresponding drop in product ee, rendering the downstream asymmetric transformation useless for fine chemical production.

| Evidence Dimension | Downstream catalytic enantioselectivity (ee) |

| Target Compound Data | >95% ee in target asymmetric transformations |

| Comparator Or Baseline | Racemic 1-indanol (Yields racemic catalysts resulting in 0% ee) |

| Quantified Difference | Absolute control over product chirality vs. complete loss of stereocontrol. |

| Conditions | Asymmetric synthesis using indanol-derived chiral transition metal or organocatalysts. |

For manufacturers of chiral catalysts, the enantiopurity of the procured (S)-1-indanol is the sole determinant of the final product's market value and functional performance.

Commercial Synthesis of (R)-Rasagiline and MAO-B Inhibitors

Directly following from its high stereoinvertive yield efficiency, (S)-1-indanol is the optimal starting material for synthesizing (R)-Rasagiline, a critical Parkinson's disease medication. By converting the (S)-hydroxyl group to a leaving group (such as a mesylate) and performing an SN2 displacement with propargylamine, manufacturers achieve the required (R)-stereocenter in high yield while completely avoiding the 50% waste penalty of late-stage racemic resolution [1].

Precursor for Chiral Ligands in Asymmetric Catalysis

Leveraging its rigid indane framework and defined stereochemistry, (S)-1-indanol is utilized to synthesize high-performance chiral ligands, including oxazaborolidines and specialized phosphine ligands. Procuring the enantiopure (S)-form ensures that the resulting catalysts deliver maximum enantiomeric excess (>95% ee) in downstream asymmetric reductions and carbon-carbon bond-forming reactions [2].

Synthesis of Rigid Chiral Intermediates for Antiviral APIs

The strict stereochemical requirements of HIV protease inhibitors, such as Indinavir analogs, rely on the precise spatial arrangement of the indane ring. (S)-1-indanol serves as a reliable, enantiopure building block to construct these complex multi-chiral-center APIs, ensuring that the final drug molecules possess the exact 3D conformation required for optimal biological target binding and therapeutic efficacy [3].

References

- [1] Saralaya, S. S. 'An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline, its salts, crystallographic forms and impurities.' Indian Journal of Pharmacy and Drug Studies, 2023.

- [2] Université de Lille. 'Plan partie bibliographique - Catalysis Asymmetric Synthesis.'

- [3] Senanayake, C. H. 'cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes.' Chemical Reviews, 2006.

XLogP3

Wikipedia

Dates

Explore Compound Types